molecular formula C13H13NO2 B6366761 3-Hydroxy-2-(4-methoxy-2-methylphenyl)pyridine, 95% CAS No. 1261971-88-3

3-Hydroxy-2-(4-methoxy-2-methylphenyl)pyridine, 95%

Cat. No. B6366761
CAS RN: 1261971-88-3
M. Wt: 215.25 g/mol
InChI Key: KZIZADOIXIILCC-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(4-methoxy-2-methylphenyl)pyridine, also known as 3-OH-2-MMP, is an organic compound with a molecular weight of 183.24 g/mol and a melting point of 178-180°C. It is a white crystalline solid, soluble in methanol, ethanol and other organic solvents. 3-OH-2-MMP has been used in various scientific research applications, including drug discovery, drug metabolism and drug delivery. It has also been used in biochemical and physiological studies to investigate the mechanism of action of various drugs and their effects on the body.

Scientific Research Applications

3-Hydroxy-2-(4-methoxy-2-methylphenyl)pyridine, 95% has been used in various scientific research applications. It has been used in drug discovery, drug metabolism and drug delivery studies. In drug discovery, 3-Hydroxy-2-(4-methoxy-2-methylphenyl)pyridine, 95% has been used to identify new drug candidates. In drug metabolism studies, 3-Hydroxy-2-(4-methoxy-2-methylphenyl)pyridine, 95% has been used to investigate the metabolism of various drugs. In drug delivery studies, 3-Hydroxy-2-(4-methoxy-2-methylphenyl)pyridine, 95% has been used to improve the delivery of drugs to the body.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(4-methoxy-2-methylphenyl)pyridine, 95% is not fully understood. However, it is believed to act as a pro-drug, which is converted to an active metabolite in the body. This active metabolite is then believed to interact with various receptors and enzymes in the body to produce the desired pharmacological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Hydroxy-2-(4-methoxy-2-methylphenyl)pyridine, 95% are not fully understood. However, it is believed to interact with various receptors and enzymes in the body to produce the desired pharmacological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Hydroxy-2-(4-methoxy-2-methylphenyl)pyridine, 95% in lab experiments is its high purity (95%). This allows researchers to obtain consistent results. However, 3-Hydroxy-2-(4-methoxy-2-methylphenyl)pyridine, 95% is not water soluble, which can limit its use in certain experiments.

Future Directions

For 3-Hydroxy-2-(4-methoxy-2-methylphenyl)pyridine, 95% research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into its solubility in water and other solvents could lead to new applications in drug discovery and drug delivery. Finally, research into the synthesis of 3-Hydroxy-2-(4-methoxy-2-methylphenyl)pyridine, 95% could lead to improved synthesis methods and higher yields.

Synthesis Methods

3-Hydroxy-2-(4-methoxy-2-methylphenyl)pyridine, 95% can be synthesized through various methods, including the Fischer indole synthesis, the Buchwald-Hartwig amination, the Suzuki coupling and the Biginelli reaction. The Fischer indole synthesis involves the reaction of an aldehyde and aniline to form a 3-hydroxy-2-methylphenyl indole. The Buchwald-Hartwig amination involves the reaction of an aryl halide and an amine to form an aryl amine. The Suzuki coupling involves the reaction of an aryl boronic acid and an aryl halide to form a biaryl compound. The Biginelli reaction involves the reaction of an aldehyde, an amine and an acid to form a 3-hydroxy-2-methylphenyl pyridine.

properties

IUPAC Name

2-(4-methoxy-2-methylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-8-10(16-2)5-6-11(9)13-12(15)4-3-7-14-13/h3-8,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIZADOIXIILCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=C(C=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682776
Record name 2-(4-Methoxy-2-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261971-88-3
Record name 2-(4-Methoxy-2-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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